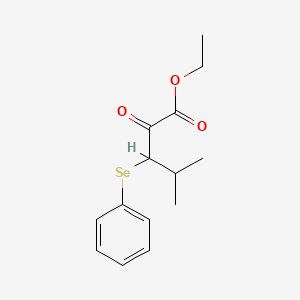
8-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as organic electronics, pharmaceuticals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Suzuki cross-coupling reaction has been employed to synthesize related compounds . The reaction typically involves the use of palladium catalysts and suitable ligands to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in these reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
8-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a subject of interest in drug discovery and development.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in various treatments.
Mecanismo De Acción
The mechanism of action of 8-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound may act as an electron donor or acceptor, influencing various biochemical processes. Its effects on cellular pathways can lead to changes in gene expression, protein function, and cellular behavior. Detailed studies on its molecular targets and pathways are essential to understanding its full range of biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole
- 9-(p-Tolyl)-2,3,4,4A,9,9A-hexahydro-1H-carbazole
- 1,2,3,4-Tetrahydrocarbazole
Uniqueness
8-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazole stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. The presence of the methyl group may enhance its stability and interaction with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
107203-23-6 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
8-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
InChI |
InChI=1S/C13H17N/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h4-5,7,10,12,14H,2-3,6,8H2,1H3 |
Clave InChI |
NZDUVBJEVKOEOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3CCCCC3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
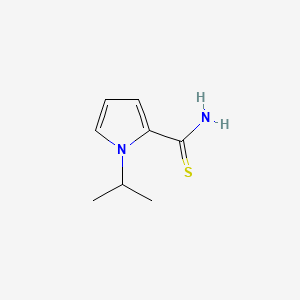
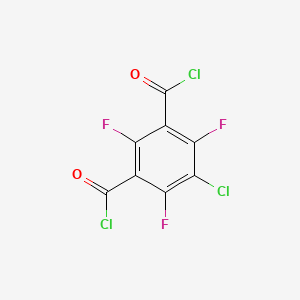
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
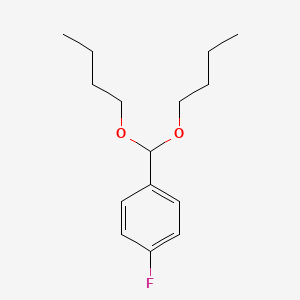
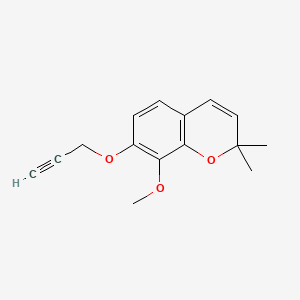
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
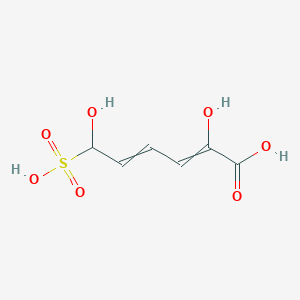
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)

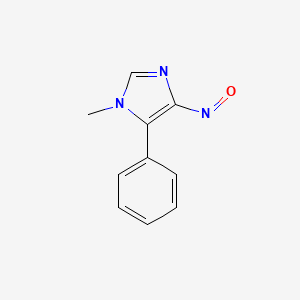
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
